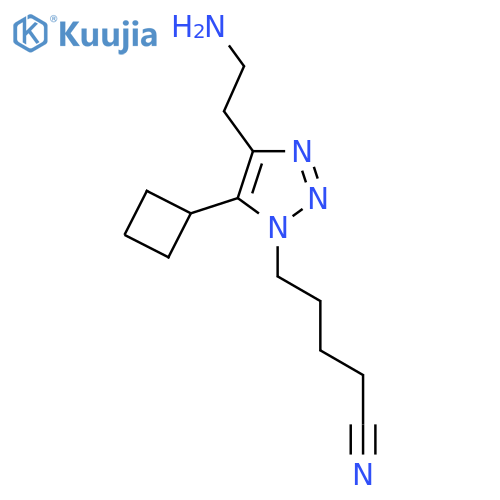

Cas no 2172558-53-9 (5-4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylpentanenitrile)

2172558-53-9 structure

商品名:5-4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylpentanenitrile

5-4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylpentanenitrile 化学的及び物理的性質

名前と識別子

-

- 5-4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylpentanenitrile

- 5-[4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]pentanenitrile

- EN300-1598179

- 2172558-53-9

-

- インチ: 1S/C13H21N5/c14-8-2-1-3-10-18-13(11-5-4-6-11)12(7-9-15)16-17-18/h11H,1-7,9-10,15H2

- InChIKey: DMNYEPDBFDBTQJ-UHFFFAOYSA-N

- ほほえんだ: N1(CCCCC#N)C(=C(CCN)N=N1)C1CCC1

計算された属性

- せいみつぶんしりょう: 247.17969569g/mol

- どういたいしつりょう: 247.17969569g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 7

- 複雑さ: 293

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 80.5Ų

5-4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylpentanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1598179-0.1g |

5-[4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]pentanenitrile |

2172558-53-9 | 0.1g |

$1804.0 | 2023-06-04 | ||

| Enamine | EN300-1598179-10.0g |

5-[4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]pentanenitrile |

2172558-53-9 | 10g |

$8819.0 | 2023-06-04 | ||

| Enamine | EN300-1598179-5.0g |

5-[4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]pentanenitrile |

2172558-53-9 | 5g |

$5949.0 | 2023-06-04 | ||

| Enamine | EN300-1598179-5000mg |

5-[4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]pentanenitrile |

2172558-53-9 | 5000mg |

$5949.0 | 2023-09-23 | ||

| Enamine | EN300-1598179-50mg |

5-[4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]pentanenitrile |

2172558-53-9 | 50mg |

$1723.0 | 2023-09-23 | ||

| Enamine | EN300-1598179-100mg |

5-[4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]pentanenitrile |

2172558-53-9 | 100mg |

$1804.0 | 2023-09-23 | ||

| Enamine | EN300-1598179-10000mg |

5-[4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]pentanenitrile |

2172558-53-9 | 10000mg |

$8819.0 | 2023-09-23 | ||

| Enamine | EN300-1598179-0.25g |

5-[4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]pentanenitrile |

2172558-53-9 | 0.25g |

$1887.0 | 2023-06-04 | ||

| Enamine | EN300-1598179-0.5g |

5-[4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]pentanenitrile |

2172558-53-9 | 0.5g |

$1968.0 | 2023-06-04 | ||

| Enamine | EN300-1598179-1.0g |

5-[4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-yl]pentanenitrile |

2172558-53-9 | 1g |

$2050.0 | 2023-06-04 |

5-4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylpentanenitrile 関連文献

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

-

4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42

2172558-53-9 (5-4-(2-aminoethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylpentanenitrile) 関連製品

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬